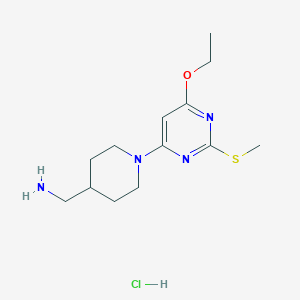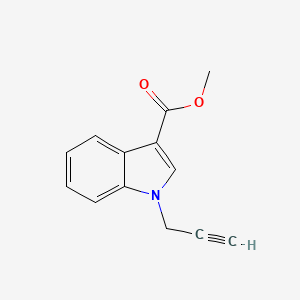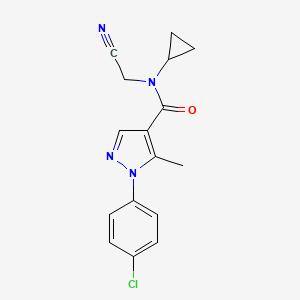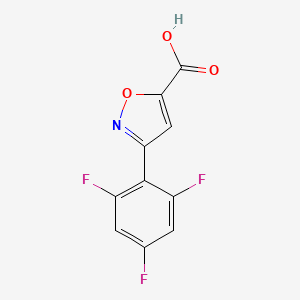
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
科学的研究の応用
Dynamic Tautomerism and Divalent N(I) Character
- Research Focus: The study by Bhatia, Malkhede, & Bharatam (2013) delves into the dynamic tautomerism and divalent N(I) character of similar compounds, which has implications for their reactivity and potential as therapeutic agents.
Structural Aspects in Cocrystals
- Investigation into Heterosynthons: The research by Dubey & Desiraju (2014) explores the acid-pyridine heterosynthon in cocrystals, which is crucial for understanding the molecular interactions and stability of these compounds in various pharmaceutical applications.
Crystal Engineering and Pharmaceutical Cocrystals
- Novel Synthon for Assembly: Reddy, Babu, & Nangia's (2006) work here discusses a novel carboxamide-pyridine N-oxide synthon, significant for crystal engineering and the synthesis of pharmaceutical cocrystals, indicating potential for developing new drug formulations.
Anticancer Applications
- Synthesis and Evaluation: A study by Abdo & Kamel (2015) highlights the synthesis of certain derivatives and their evaluation as anticancer agents, showing the therapeutic potential of these compounds in oncology.
Antimicrobial Activities
- Investigating Derivatives: Research by Bayrak et al. (2009) focuses on the synthesis of derivatives and their antimicrobial activities, essential for developing new antimicrobial agents.
Dearomatisation in Spirocyclic Compounds
- Cyclisation Induced by Electrophiles: The study by Brice & Clayden (2009) examines isonicotinamides and their cyclisation to form spirocyclic compounds, which is significant for understanding the chemical behavior of these compounds.
Thin-Layer Chromatography Applications
- Separation of Related Compounds: Ziporin & Waring's (1970) work here discusses the use of thin-layer chromatography for separating compounds like N' -methylnicotinamide, important for analytical chemistry applications.
Novel Synthon for Antimicrobial Activity
- Synthesis and Antimicrobial Testing: Mishra et al. (2010) in their study here synthesized novel derivatives and tested their antimicrobial activities, suggesting potential uses in developing new antimicrobial agents.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some thiazole derivatives have been found to exhibit therapeutic effects with lesser side effects , the specific safety and hazards associated with “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide” are not mentioned in the retrieved sources.
将来の方向性
Thiazole derivatives continue to be a subject of interest in medicinal chemistry research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide”, to act as drug molecules with lesser side effects .
作用機序
Target of Action
Compounds with similar structures have been found to target various enzymes and receptors .
Mode of Action
The thiazole and pyrrolidine moieties in the compound may play a crucial role in this interaction .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in cell proliferation, it may affect the cell cycle and growth pathways .
Pharmacokinetics
Compounds with similar structures are known to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, it may lead to decreased activity of that pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets .
特性
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-1-4-14-5-2-10)16-11-3-7-17(9-11)13-15-6-8-19-13/h1-2,4-6,8,11H,3,7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGMMECDOWPVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)
![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)
![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)
![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)
![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)


![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2754206.png)

